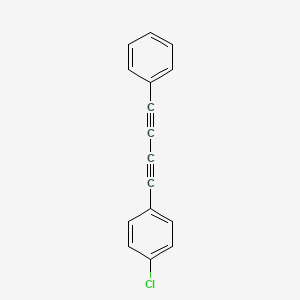![molecular formula C9H10Cl6N4O2 B14662316 1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) CAS No. 50850-22-1](/img/structure/B14662316.png)
1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their stability and reactivity, making them of significant interest in various fields of scientific research.
準備方法
The synthesis of 1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) typically involves multiple steps. The starting materials and reaction conditions can vary, but a common approach includes the use of trichloroethanone derivatives and 1,3,5,7-tetraazabicyclo[3.3.1]nonane as key reactants. The reaction is often carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
化学反応の分析
1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology.
作用機序
The mechanism by which 1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.
類似化合物との比較
1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) can be compared to other similar compounds such as:
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso-: Known for its use in explosives and propellants due to its high energy content.
3,7-Diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane: Used as a ligand in coordination chemistry and catalysis.
The uniqueness of 1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) lies in its specific reactivity and stability, which make it suitable for a wide range of applications in different scientific fields.
特性
CAS番号 |
50850-22-1 |
|---|---|
分子式 |
C9H10Cl6N4O2 |
分子量 |
418.9 g/mol |
IUPAC名 |
2,2,2-trichloro-1-[7-(2,2,2-trichloroacetyl)-1,3,5,7-tetrazabicyclo[3.3.1]nonan-3-yl]ethanone |
InChI |
InChI=1S/C9H10Cl6N4O2/c10-8(11,12)6(20)18-2-16-1-17(4-18)5-19(3-16)7(21)9(13,14)15/h1-5H2 |
InChIキー |
VSLYOYYNGMABMD-UHFFFAOYSA-N |
正規SMILES |
C1N2CN(CN1CN(C2)C(=O)C(Cl)(Cl)Cl)C(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


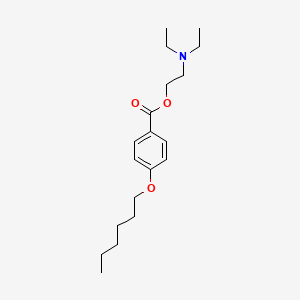
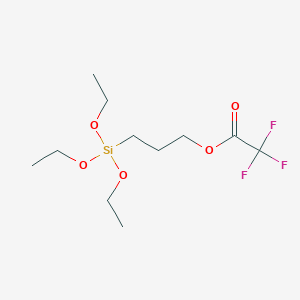
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
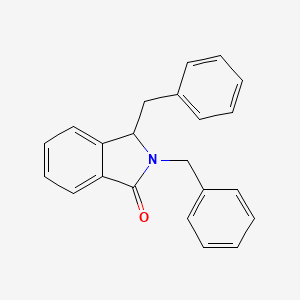
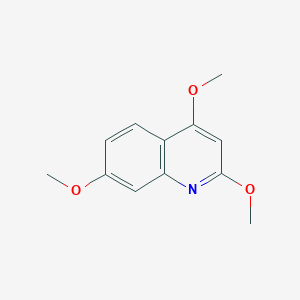

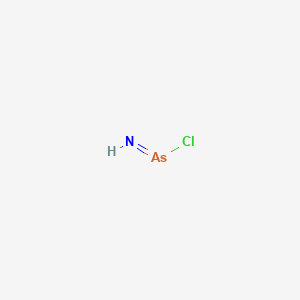
![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
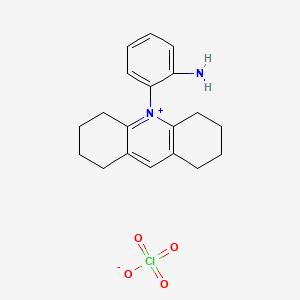
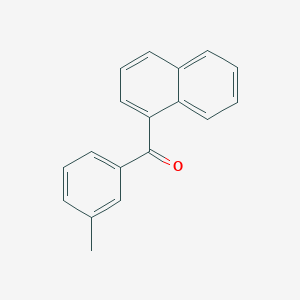
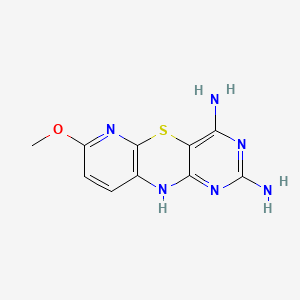
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
